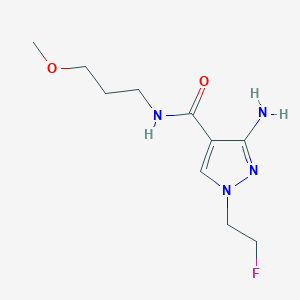
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chiral compound belonging to the class of benzothiopyrans This compound is characterized by a sulfur atom incorporated into a benzene ring, forming a thiopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminothiophenol with an aldehyde or ketone, followed by cyclization to form the thiopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The thiopyran ring structure may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiopyran derivatives: Compounds with similar thiopyran structures but different substituents.
Benzoxazole derivatives: Compounds with an oxygen atom instead of sulfur in the ring.
Phenothiazine derivatives: Compounds with a similar tricyclic structure but with nitrogen and sulfur atoms in the ring.
Uniqueness
(4R)-3,4-dihydro-2H-1-benzothiopyran-4-amine is unique due to its specific chiral configuration and the presence of both sulfur and amine functional groups
Propriétés
Formule moléculaire |
C9H11NS |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
(4R)-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1 |
Clé InChI |
XMWQQTMIZMZZHJ-MRVPVSSYSA-N |
SMILES isomérique |
C1CSC2=CC=CC=C2[C@@H]1N |
SMILES canonique |
C1CSC2=CC=CC=C2C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)

![1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741013.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741015.png)

![4'-Bromo-[2,2'-bipyridin]-4-amine](/img/structure/B11741024.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741030.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11741040.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741042.png)

![Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B11741055.png)


![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)
